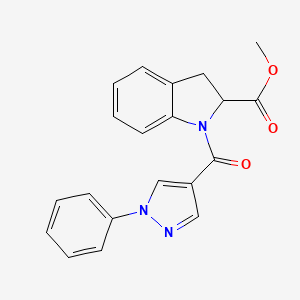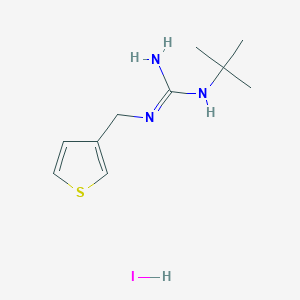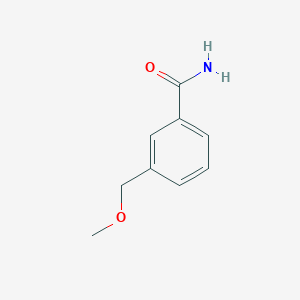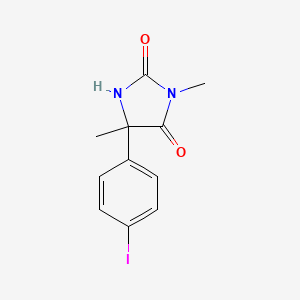
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate, also known as MPDI, is a synthetic compound that has gained attention in recent years due to its potential in scientific research. MPDI belongs to the class of indole-based compounds and has been studied for its effects on the central nervous system, specifically as a potential treatment for neurological disorders. In
Mechanism of Action
The exact mechanism of action of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the brain. This increased GABA release may contribute to the neuroprotective and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and analgesic effects, this compound has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have antioxidant properties, reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate in lab experiments is its availability and purity. The synthesis method for this compound has been optimized for high yield and purity, making it a reliable compound for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal models, further research is needed to determine its safety in humans.
Future Directions
There are many potential future directions for research on Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Additionally, research on the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate involves the reaction of 1-phenylpyrazole-4-carboxylic acid with ethyl isocyanoacetate, followed by cyclization with ethyl 2-bromo-3-oxobutanoate. The resulting compound is then methylated with methyl iodide to yield this compound. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
Scientific Research Applications
Methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, preventing the death of neurons and reducing inflammation in the brain. This compound has also been studied for its potential as an analgesic, reducing pain sensitivity in animal models.
properties
IUPAC Name |
methyl 1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)18-11-14-7-5-6-10-17(14)23(18)19(24)15-12-21-22(13-15)16-8-3-2-4-9-16/h2-10,12-13,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDDZTHIDKBSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)


![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
